molecular formula C9H11ClN2O B1598522 2-Chloro-N-propylnicotinamide CAS No. 52943-23-4

2-Chloro-N-propylnicotinamide

Cat. No. B1598522
CAS RN: 52943-23-4
M. Wt: 198.65 g/mol
InChI Key: UPOCZVXEQZKZKE-UHFFFAOYSA-N
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Description

2-Chloro-N-propylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-propylnicotinamide is 1S/C9H11ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h3-4,6H,2,5H2,1H3,(H,12,13) . This indicates the presence of a chloro group attached to the nicotinamide ring and a propyl group attached to the nitrogen of the amide group .


Physical And Chemical Properties Analysis

2-Chloro-N-propylnicotinamide is a solid at room temperature . Its molecular weight is 198.65 , and its InChI code is 1S/C9H11ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h3-4,6H,2,5H2,1H3,(H,12,13) .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study by Yu et al. (2021) focused on the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. This research demonstrated that some synthesized compounds exhibited excellent herbicidal activity against specific weeds. The structure-activity relationships (SAR) outlined could be used for developing new herbicides targeting monocotyledonous weeds, highlighting the importance of 2-Chloro-N-propylnicotinamide derivatives in agricultural chemistry (Yu et al., 2021).

Biocatalysis and Bioconversion

Research by Zheng et al. (2018) explored the use of an amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides, aiming at the efficient production of 2-chloronicotinic acid, a significant building block for agrochemicals and pharmaceuticals. This study underscores the biotechnological application of enzymes in transforming 2-Chloro-N-propylnicotinamide into valuable chemical entities, thereby emphasizing its role in green chemistry and enzymatic synthesis processes (Zheng et al., 2018).

Material Science and Polymer Research

In the field of material science, Xia et al. (2005) reported on the thermal response of poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization, utilizing methyl 2-chloropropionate as an initiator. This research indicates the relevance of chlorinated nicotinamide derivatives in polymer chemistry, particularly in the synthesis and modification of polymers with specific thermal and physical properties (Xia et al., 2005).

Advanced Oxidation Processes for Environmental Applications

Lutze et al. (2015) studied the degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter. Although not directly related to 2-Chloro-N-propylnicotinamide, this research provides insights into how similar chlorinated compounds interact with radicals, which could be relevant for understanding the environmental fate and degradation pathways of 2-Chloro-N-propylnicotinamide derivatives in water treatment and soil remediation efforts (Lutze et al., 2015).

properties

IUPAC Name

2-chloro-N-propylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOCZVXEQZKZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401583
Record name 2-chloro-N-propylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-propylpyridine-3-carboxamide

CAS RN

52943-23-4
Record name 2-Chloro-N-propyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52943-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-propylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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